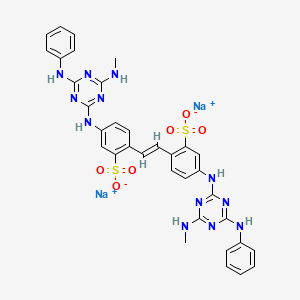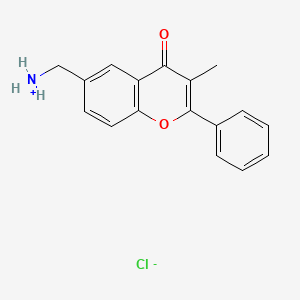
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-trifluoromethylbenzyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride is a complex organic compound known for its unique bicyclic structure and the presence of trifluoromethylbenzyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the bicyclo(2.2.2)octane core, followed by the introduction of methylamine groups. The final step involves the addition of trifluoromethylbenzyl groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and trifluoromethylbenzyl groups play a crucial role in its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride stands out due to its unique bicyclic structure and the presence of trifluoromethylbenzyl groups. Similar compounds include:
- 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride
- 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-methylbenzyl)-, dihydrochloride
These compounds share a similar core structure but differ in the substituent groups, which can significantly impact their chemical properties and applications.
Eigenschaften
CAS-Nummer |
2477-23-8 |
|---|---|
Molekularformel |
C26H32Cl2F6N2 |
Molekulargewicht |
557.4 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)phenyl]methyl-[[4-[[[2-(trifluoromethyl)phenyl]methylazaniumyl]methyl]-1-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C26H30F6N2.2ClH/c27-25(28,29)21-7-3-1-5-19(21)15-33-17-23-9-12-24(13-10-23,14-11-23)18-34-16-20-6-2-4-8-22(20)26(30,31)32;;/h1-8,33-34H,9-18H2;2*1H |
InChI-Schlüssel |
UJFIOYBFWBTUIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C[NH2+]CC3=CC=CC=C3C(F)(F)F)C[NH2+]CC4=CC=CC=C4C(F)(F)F.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)




